molecular formula C5H12ClNO B13527489 2-Methoxy-2-methylcyclopropan-1-amine hydrochloride

2-Methoxy-2-methylcyclopropan-1-amine hydrochloride

Cat. No.: B13527489
M. Wt: 137.61 g/mol
InChI Key: YIBDRTZFHWZHDT-UHFFFAOYSA-N
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Description

2-Methoxy-2-methylcyclopropan-1-amine hydrochloride is a chemical compound with the molecular formula C5H14ClNO. It is a cyclopropane derivative that contains a methoxy group and a methyl group attached to the cyclopropane ring, along with an amine group. This compound is often used in various chemical and pharmaceutical research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-2-methylcyclopropan-1-amine hydrochloride typically involves the reaction of 2-methoxy-2-methylcyclopropan-1-amine with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the hydrochloride salt. The process may involve the use of solvents such as methanol or ethanol to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization or chromatography to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-2-methylcyclopropan-1-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The methoxy or amine groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives.

Scientific Research Applications

2-Methoxy-2-methylcyclopropan-1-amine hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities and interactions with biological molecules.

    Medicine: Research is conducted to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 2-Methoxy-2-methylcyclopropan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methoxy-2-methylpropan-1-amine hydrochloride
  • 1-Amino-2-methoxy-2-methylpropane hydrochloride

Uniqueness

2-Methoxy-2-methylcyclopropan-1-amine hydrochloride is unique due to its cyclopropane ring structure, which imparts distinct chemical and physical properties compared to other similar compounds. This structural feature can influence its reactivity, stability, and interactions with other molecules, making it valuable for specific research and industrial applications.

Properties

Molecular Formula

C5H12ClNO

Molecular Weight

137.61 g/mol

IUPAC Name

2-methoxy-2-methylcyclopropan-1-amine;hydrochloride

InChI

InChI=1S/C5H11NO.ClH/c1-5(7-2)3-4(5)6;/h4H,3,6H2,1-2H3;1H

InChI Key

YIBDRTZFHWZHDT-UHFFFAOYSA-N

Canonical SMILES

CC1(CC1N)OC.Cl

Origin of Product

United States

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